molecular formula C10H12N2O2 B1382027 4-Amino-N-cyclopropyl-2-hydroxybenzamide CAS No. 1782409-75-9

4-Amino-N-cyclopropyl-2-hydroxybenzamide

Cat. No.: B1382027
CAS No.: 1782409-75-9
M. Wt: 192.21 g/mol
InChI Key: PGIMKUDYJORHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-cyclopropyl-2-hydroxybenzamide is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of benzamide, featuring an amino group at the 4-position, a cyclopropyl group attached to the nitrogen atom, and a hydroxyl group at the 2-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclopropyl-2-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol and cyclopropylamine.

    Reduction: The nitro group of 4-nitrophenol is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting 4-aminophenol is then acylated with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclopropyl-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-cyclopropyl-2-hydroxybenzamide.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-Amino-N-cyclopropyl-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclopropyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-hydroxybenzamide: Similar structure but lacks the cyclopropyl group.

    4-Amino-N-methyl-2-hydroxybenzamide: Similar structure but has a methyl group instead of a cyclopropyl group.

Uniqueness

4-Amino-N-cyclopropyl-2-hydroxybenzamide is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

4-amino-N-cyclopropyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-6-1-4-8(9(13)5-6)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIMKUDYJORHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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